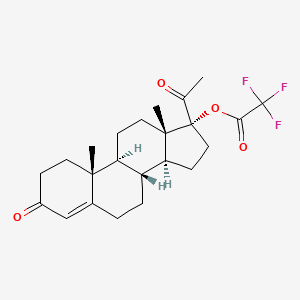
17-Hydroxyprogesterone Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Hydroxyprogesterone Trifluoroacetate is a synthetic derivative of 17-Hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research and clinical applications due to its role in the biosynthesis of other steroids, including corticosteroids, androgens, and estrogens .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves the esterification of 17-Hydroxyprogesterone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
化学反应分析
Types of Reactions
17-Hydroxyprogesterone Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and alcohols can be used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of 17-Hydroxyprogesterone, which can be used for further chemical modifications or biological studies .
科学研究应用
17-Hydroxyprogesterone Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroidogenesis and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in treating hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 17-Hydroxyprogesterone Trifluoroacetate involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor and can influence the biosynthesis of other steroids by modulating the activity of enzymes involved in steroidogenesis .
相似化合物的比较
Similar Compounds
17-Hydroxyprogesterone: The parent compound, which is a precursor in the biosynthesis of corticosteroids and sex hormones.
Hydroxyprogesterone Caproate: A synthetic derivative used in the prevention of preterm birth.
Megestrol Acetate: Another synthetic progestin with different therapeutic applications
Uniqueness
17-Hydroxyprogesterone Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and modifies its biological activity. This makes it particularly useful in research settings where stability and specific reactivity are required .
属性
分子式 |
C23H29F3O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H29F3O4/c1-13(27)22(30-19(29)23(24,25)26)11-8-18-16-5-4-14-12-15(28)6-9-20(14,2)17(16)7-10-21(18,22)3/h12,16-18H,4-11H2,1-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
InChI 键 |
XQBRDDULCCLGOH-LHZXLZLDSA-N |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C(F)(F)F |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


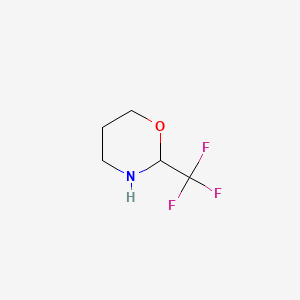
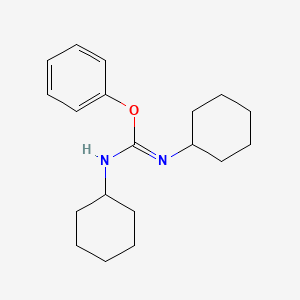
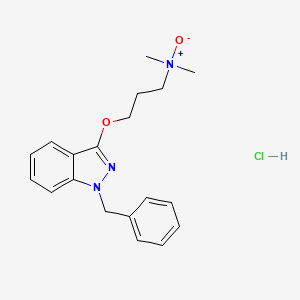

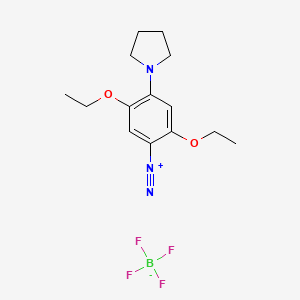
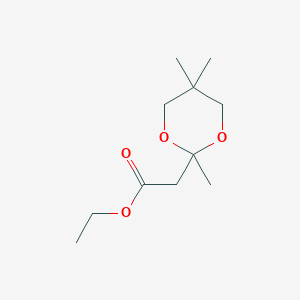
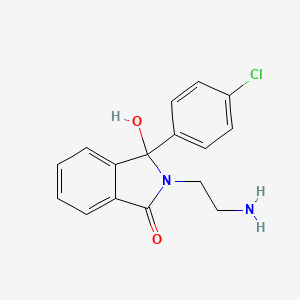
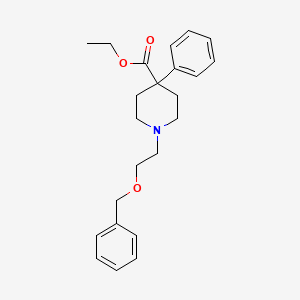
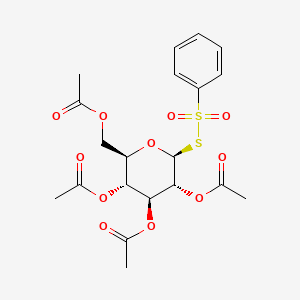
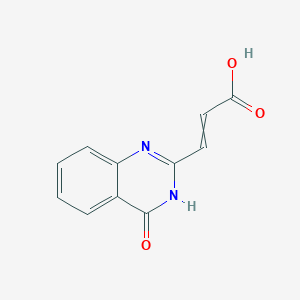
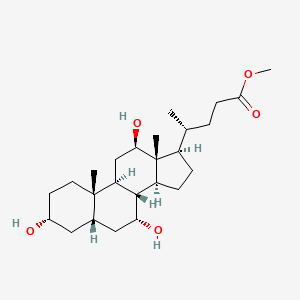
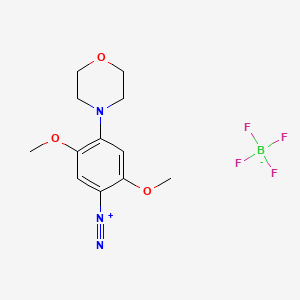
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
